(2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid
Overview
Description
(2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a hydroxy group, a sulfonamide group, and a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid typically involves the reaction between tosyl chloride (4-methylbenzenesulfonyl chloride) and an appropriate amino acid derivative. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxy group can yield ketones or aldehydes.
- Reduction of the sulfonamide group can produce amines.
- Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making them effective against a wide range of bacterial infections.
Industry: The compound’s unique structure makes it suitable for use in the development of new materials and catalysts. Its sulfonamide group can enhance the stability and reactivity of industrial catalysts.
Mechanism of Action
The mechanism of action of (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication.
Comparison with Similar Compounds
(2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic acid: This compound also features a sulfonamide group but has a different carbon backbone, affecting its reactivity and applications.
(2S,3S)-3-Formyl-2-((4-methylbenzenesulfonamido)methyl)pentanoic acid: This compound has an additional formyl group, which can participate in different chemical reactions compared to (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid.
Uniqueness: The presence of both a hydroxy group and a sulfonamide group in this compound provides a unique combination of reactivity and functionality. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7-2-4-8(5-3-7)17(15,16)11-9(6-12)10(13)14/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRCXFSPMKXAU-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7663-92-5 | |
Record name | (2S)-3-hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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